molecular formula C9H10FN5O4 B12785350 Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- CAS No. 127841-03-6

Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-

Cat. No.: B12785350
CAS No.: 127841-03-6
M. Wt: 271.21 g/mol
InChI Key: XESVLAZXDQFIGF-XVFCMESISA-N
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Description

3’-Azido-2’-fluoro-2’,3’-dideoxyuridine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that confer unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:

    Fluorination: Introduction of a fluorine atom at the 2’ position.

    Azidation: Introduction of an azido group at the 3’ position.

    Deoxygenation: Removal of hydroxyl groups at the 2’ and 3’ positions.

These reactions often require specific reagents and conditions, such as fluorinating agents (e.g., diethylaminosulfur trifluoride), azidating agents (e.g., sodium azide), and deoxygenating agents (e.g., triethylsilane).

Industrial Production Methods

Industrial production of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3’-Azido-2’-fluoro-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium azide in the presence of a suitable solvent.

    Reduction: Hydrogenation using palladium on carbon.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products

    Substitution: Formation of substituted uridine derivatives.

    Reduction: Formation of 3’-amino-2’-fluoro-2’,3’-dideoxyuridine.

    Oxidation: Formation of oxidized uridine derivatives.

Scientific Research Applications

3’-Azido-2’-fluoro-2’,3’-dideoxyuridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 3’-Azido-2’-fluoro-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, leading to chain termination during DNA synthesis. It targets enzymes such as thymidine phosphorylase, inhibiting their activity and disrupting nucleotide metabolism . This results in the inhibition of viral replication and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azido-2’-fluoro-2’,3’-dideoxyuridine is unique due to the presence of both azido and fluoro groups, which confer distinct chemical and biological properties. Its dual modifications enhance its stability and efficacy compared to other nucleoside analogs.

Properties

CAS No.

127841-03-6

Molecular Formula

C9H10FN5O4

Molecular Weight

271.21 g/mol

IUPAC Name

1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O4/c10-6-7(13-14-11)4(3-16)19-8(6)15-2-1-5(17)12-9(15)18/h1-2,4,6-8,16H,3H2,(H,12,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

XESVLAZXDQFIGF-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F

Origin of Product

United States

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